molecular formula C18H24N4O2 B2410635 3-(dimethylamino)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide CAS No. 2034557-35-0

3-(dimethylamino)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide

Cat. No. B2410635
CAS RN: 2034557-35-0
M. Wt: 328.416
InChI Key: VITDUEKLAYUBFQ-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.416. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structures

Research into similar compounds has focused on the synthesis and characterization of crystal structures, highlighting the importance of such compounds in understanding molecular interactions and supramolecular assembly. For instance, the study on the synthesis and crystal structures of certain benzamide and pyran carboxylate derivatives reveals intricate hydrogen-bonded dimer formations and π–π interactions, suggesting potential applications in the development of new materials with specific crystal packing properties (Kranjc et al., 2012).

Antimicrobial and Anticancer Activities

Several studies have synthesized novel derivatives incorporating structural motifs similar to the compound , demonstrating moderate effects against bacterial and fungal species, and in some cases, showing potent cytotoxic activities against cancer cell lines. This suggests potential applications in the development of new antimicrobial and anticancer agents (Abdel‐Aziz et al., 2008), (Deady et al., 2003).

Synthesis of Heterocycles

The use of dimethylamino components in the synthesis of a wide variety of heterocyclic compounds is a common theme, indicating the potential of the compound as a precursor or intermediate in the synthesis of complex molecular structures. These synthetic methodologies could be applied in pharmaceutical chemistry and material science, for creating compounds with specific functional properties (Roman, 2013).

Molecular Docking and Bioassay Studies

Molecular docking studies on related compounds as cyclooxygenase-2 inhibitors point towards potential applications in drug discovery, specifically in identifying novel compounds with anti-inflammatory activities. The synthesis and bioassay evaluations of these compounds underscore their potential as leads in the development of new therapeutic agents (Al-Hourani et al., 2016).

properties

IUPAC Name

3-(dimethylamino)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-21(2)16-7-5-6-14(10-16)18(23)20-15-11-19-22(12-15)13-17-8-3-4-9-24-17/h5-7,10-12,17H,3-4,8-9,13H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITDUEKLAYUBFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=CN(N=C2)CC3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethylamino)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide

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